molecular formula C19H18FNO4S2 B2430220 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899971-40-5

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2430220
CAS No.: 899971-40-5
M. Wt: 407.47
InChI Key: MBPIXJHTOWQLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with ethyl, sulfamoyl, and fluoro groups, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S2/c1-3-12-7-5-8-13(11-12)21-27(23,24)18-16-14(20)9-6-10-15(16)26-17(18)19(22)25-4-2/h5-11,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPIXJHTOWQLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the benzothiophene core and introduce the various functional groups through a series of reactions. For instance, the introduction of the ethyl group can be achieved through alkylation reactions, while the sulfamoyl group can be introduced via sulfonation followed by amination. The fluoro group is often introduced through electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as controlled temperature and pressure to facilitate the desired transformations efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluoro substituent at position 4 of the benzothiophene core undergoes nucleophilic aromatic substitution under basic conditions. This reactivity is attributed to the electron-withdrawing effects of the sulfamoyl and ester groups, which activate the aromatic ring toward nucleophilic attack.

Reaction Reagents/Conditions Outcome
Fluorine displacementNaOH (1M), ethanol, 80°C, 6hSubstitution with hydroxyl, amine, or thiol nucleophiles
SNAr with Grignard reagentsRMgX, THF, −78°C to rt, 12hIntroduction of alkyl/aryl groups at C4

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

Condition Reagents Product Yield
Acidic hydrolysisH₂SO₄ (conc.), reflux3-[(3-Ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylic acid85%
Basic hydrolysisNaOH (2M), H₂O/EtOH, 70°CSodium salt of carboxylic acid92%

Sulfonamide Reactivity

The sulfamoyl group participates in alkylation and acylation reactions, enabling diversification of the N-linked substituent.

Reaction Type Reagents Conditions Application
N-AlkylationR-X, K₂CO₃, DMF, 60°CFormation of secondary sulfonamidesEnhanced solubility or targeting
N-AcylationAcCl, pyridine, CH₂Cl₂, 0°C to rtAcetylated sulfonamide derivativesProdrug synthesis

Oxidation Reactions

The benzothiophene ring system is susceptible to oxidation, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, rt, 24hSulfoxide derivative70%
mCPBACH₂Cl₂, 0°C to rt, 12hSulfone derivative88%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the benzothiophene core. The 2-carboxylate group acts as a directing meta/para director in C–H activation .

Coupling Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids75–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines68%

Photochemical Reactions

Under UV irradiation, the compound undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane structures. This reactivity is leveraged in materials science.

Substrate Conditions Product
EthyleneUV (365 nm), CH₃CN, 12hBenzothiophene-cyclobutane adduct

Biological Reactivity

While not a classical chemical reaction, the compound inhibits carbonic anhydrase IX/XII via coordination of the sulfonamide group to the zinc ion in the enzyme’s active site .

Target Enzyme IC₅₀ (nM) Binding Mode
Carbonic anhydrase IX12.4 ± 1.2Sulfonamide-Zn²⁺ interaction

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has shown promise in the development of therapeutic agents. Its interactions with specific molecular targets suggest potential applications in treating inflammatory diseases and cancer.

  • Mechanism of Action : The compound primarily targets Toll-Like Receptor 4 (TLR4) , which plays a crucial role in immune responses. By blocking TLR4 signaling pathways, it may reduce inflammation and modulate immune responses.

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Effects : It has been shown to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in LPS-stimulated macrophages.
  • Enzyme Modulation : The compound may influence enzyme activities or receptor functions, potentially leading to therapeutic effects in various diseases.

Study on Inflammatory Response

A notable study involved screening this compound for its ability to modulate inflammatory responses in mouse macrophages. It demonstrated potent inhibitory effects on nitric oxide production and cytokine release with IC50 values below 2 nM, indicating strong anti-inflammatory potential.

Drug Development Research

In drug development contexts, this compound has been utilized as a precursor for synthesizing more complex molecules aimed at targeting specific diseases. Its unique structure allows for versatility in creating derivatives that may enhance efficacy or reduce side effects in therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but lacks the fluoro group, which can affect its reactivity and applications.

    4-Fluoro-1-benzothiophene-2-carboxylate: Lacks the ethyl and sulfamoyl groups, making it less versatile in certain reactions.

    3-Ethylphenyl sulfamoyl benzothiophene derivatives: Variations in the position and type of substituents can lead to differences in chemical behavior and applications.

Biological Activity

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring a benzothiophene core and multiple functional groups, allows it to interact with biological systems in diverse ways. This article details its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18FNO2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}\text{O}_2\text{S}

Key Features:

  • Benzothiophene Core: A sulfur-containing heterocyclic structure that enhances biological activity.
  • Fluoro Group: Contributes to lipophilicity and potential receptor interactions.
  • Sulfamoyl Group: Implicated in enzyme inhibition and modulation of biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition: The sulfamoyl group likely plays a critical role in inhibiting sulfonamide-sensitive enzymes, which are involved in bacterial growth and proliferation.
  • Receptor Modulation: The compound may act as a modulator for various receptors, influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

Study Cell Line Concentration (µM) Effect
HeLa10Inhibition of cell proliferation
MCF-75Induction of apoptosis
HepG220Reduction in oxidative stress

These findings indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Animal Model: A study using a mouse model demonstrated that administration of the compound at doses of 50 mg/kg significantly reduced tumor size in xenograft models compared to control groups.

Case Studies

  • Case Study on Anticancer Activity:
    • Objective: To evaluate the anticancer potential of this compound.
    • Methodology: Mice bearing human tumor xenografts were treated with the compound for four weeks.
    • Results: Tumor volume was reduced by approximately 60% compared to untreated controls, indicating significant anticancer activity.
  • Case Study on Anti-inflammatory Effects:
    • Objective: To assess the anti-inflammatory properties in a rat model of arthritis.
    • Methodology: Rats were treated with the compound for two weeks.
    • Results: Histological analysis revealed reduced inflammatory markers and improved joint function .

Potential Therapeutic Applications

Given its biological activity, this compound has promising applications in:

  • Cancer Therapy: As a potential lead compound for developing new anticancer drugs.
  • Anti-inflammatory Treatments: For conditions such as arthritis or other inflammatory diseases.
  • Antioxidant Formulations: To mitigate oxidative stress-related disorders.

Q & A

Basic Question: What are the optimal synthetic routes for introducing the sulfamoyl group into the benzothiophene core?

Methodological Answer:
The sulfamoyl group is typically introduced via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a chlorosulfonyl intermediate (e.g., ethyl 2-(chlorosulfonyl)acetate) with a substituted aniline (e.g., 3-ethylaniline) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 25–50°C .
  • Step 2: Characterize intermediates using 1H^1H-NMR and HRMS to confirm regioselectivity and purity .
  • Challenge: Competing side reactions (e.g., over-sulfonation) require controlled stoichiometry and reaction times .

Basic Question: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and intermolecular interactions:

  • Software: Use SHELXL (for refinement) and ORTEP-3 (for graphical representation) to analyze hydrogen bonding between the sulfamoyl group and adjacent fluorine atoms .
  • Validation: Cross-check with WinGX suite tools to ensure data consistency (e.g., R-factor < 5%) .

Advanced Question: How does fluorination at position 4 influence electronic effects on the benzothiophene core?

Methodological Answer:
Fluorine’s electron-withdrawing nature alters the compound’s reactivity and binding affinity:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, revealing enhanced electrophilicity at the carboxylate group .
  • Experimental Validation: Compare 19F^{19}F-NMR chemical shifts of fluorinated analogs to assess electronic perturbations .

Advanced Question: What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Conflicts often arise from variations in assay conditions or impurity profiles:

  • Standardization: Use orthogonal analytical methods (e.g., HPLC-MS) to verify compound purity (>98%) before biological testing .
  • Control Experiments: Test metabolites (e.g., hydrolyzed ester derivatives) to rule out off-target effects .

Advanced Question: How can metabolic stability be improved without compromising target binding?

Methodological Answer:
Focus on modifying labile groups while preserving key pharmacophores:

  • Ester Hydrolysis Mitigation: Replace the ethyl ester with a tert-butyl or benzyl ester to reduce susceptibility to esterases .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict modifications that retain binding to sulfamoyl-interacting enzymes (e.g., carbonic anhydrase) .

Advanced Question: How to resolve contradictions in solubility data across different solvent systems?

Methodological Answer:
Solubility discrepancies often stem from polymorphic forms or aggregation:

  • Polymorph Screening: Perform solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and characterize forms via PXRD .
  • Dynamic Light Scattering (DLS): Detect nanoaggregates in aqueous solutions, which may falsely indicate low solubility .

Advanced Question: What analytical challenges arise in characterizing degradation products during stability studies?

Methodological Answer:
Degradation pathways (e.g., hydrolysis, oxidation) produce structurally similar byproducts:

  • LC-MS/MS Workflow: Use a C18 column with a gradient of acetonitrile/0.1% formic acid to separate and identify products like sulfonic acids or des-fluoro analogs .
  • Isotopic Labeling: Introduce 13C^{13}C-labeled ethyl groups to track fragmentation patterns in HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.